molecular formula C20H25N3O2S B2669344 N'-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 953138-72-2

N'-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2669344
CAS No.: 953138-72-2
M. Wt: 371.5
InChI Key: JPWLQTYGUFRGFF-UHFFFAOYSA-N
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Description

N'-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a specialized chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a hybrid structure incorporating a 1-benzylpiperidine moiety, a scaffold frequently investigated for its potential interaction with the central nervous system , and a thiophene ring, a heterocycle common in pharmaceuticals and material science . These two pharmacophores are linked by an ethanediamide (oxalamide) spacer, a functional group known to contribute to molecular recognition and hydrogen bonding in complex biological systems. The strategic molecular design of this diamide makes it a compound of significant interest for exploring new chemical entities. Its primary research value lies in its potential as a key intermediate for synthesizing novel compounds for pharmacological screening. Researchers can utilize this reagent to build more complex molecules aimed at specific biological targets. The presence of the benzylpiperidine group suggests potential applicability in neuropharmacological studies, given that this structural motif is found in compounds with various documented activities . Concurrently, the thiophene component can be leveraged to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block in drug discovery programs . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c24-19(20(25)22-14-18-7-4-12-26-18)21-13-16-8-10-23(11-9-16)15-17-5-2-1-3-6-17/h1-7,12,16H,8-11,13-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWLQTYGUFRGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

N’-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Structural Attributes

  • Ethanediamide linker : Unlike the propionamide linker in fentanyl analogs, this shorter, rigid backbone may alter pharmacokinetics (e.g., metabolic stability) .

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Linker Type Key Substituents Reported Activity Reference
Target Compound Benzylpiperidine + Thiophene Ethanediamide Thiophen-2-ylmethyl Hypothesized MOR affinity -
N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide Benzylpiperidine Propionamide 3,4-Dichlorophenyl High MOR binding (Ki < 10 nM)
Beta-Hydroxythiofentanyl Piperidine + Thiophene Propionamide 2-Hydroxy-2-(thiophen-2-yl)ethyl Potent MOR agonist
W-18 Piperidinylidene + Sulfonamide Sulfonamide 4-Nitrophenylethyl + 4-Chlorophenyl High affinity, low MOR efficacy
N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-yl)ethyl)ethanediamide Aromatic + Pyridine Ethanediamide Methoxybenzyl + Pyridylethyl Unknown; structural analogue

Pharmacological and Functional Differences

  • Linker Impact: Propionamide derivatives (e.g., beta-Hydroxythiofentanyl) exhibit strong MOR agonism due to flexible linkers facilitating receptor docking .
  • Substituent Effects :
    • Thiophene vs. Chlorophenyl: Thiophene’s sulfur atom may engage in unique dipole interactions with receptor residues, differing from halogen-based interactions in dichlorophenyl derivatives .
    • Benzylpiperidine vs. Phenethylpiperidine: The benzyl group’s bulkiness may hinder blood-brain barrier penetration compared to phenethyl groups in fentanyl derivatives .

Research Implications and Gaps

  • Receptor Binding Studies: No direct data exist for the target compound’s opioid receptor affinity. Computational modeling based on fentanyl (Ki ~1 nM ) and beta-Hydroxythiofentanyl (Ki ~0.5 nM ) could predict its activity.
  • Metabolic Stability : The ethanediamide linker may resist esterase-mediated hydrolysis better than propionamide linkers, warranting in vitro ADME studies.
  • Crystallographic Data : Related structures (e.g., N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide) adopt distinct conformations (e.g., 63.54° dihedral angles between thiophene and morpholine ), suggesting the target compound’s conformation could influence receptor engagement.

Biological Activity

N'-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound featuring a piperidine ring, benzyl group, and thiophene moiety. This compound has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C20H24N2SC_{20}H_{24}N_{2}S, with a molecular weight of approximately 340.49 g/mol. The structure consists of a piperidine ring connected to a benzyl group and a thiophene ring, which contributes to its unique chemical properties.

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through the catalytic hydrogenation of pyridine derivatives.
  • Benzylation : The piperidine ring undergoes benzylation using benzyl chloride in the presence of a base.
  • Thiophene Derivative Preparation : Thiophene derivatives are synthesized via reactions with alkyl halides.
  • Coupling Reaction : The final product is obtained by coupling the benzylpiperidine and thiophene derivatives with ethanediamide under suitable conditions.

The biological activity of this compound is believed to involve interactions with various neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:

  • Monoamine Releasing Activity : Compounds like 4-benzylpiperidine act as monoamine releasing agents, showing selectivity for dopamine over serotonin and norepinephrine .
  • CNS Activity : Piperidine derivatives have been noted for their CNS depressant effects at low doses and stimulant effects at higher doses, along with analgesic properties .

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

  • Neuropharmacology Studies : Research has shown that piperidine derivatives can influence neurotransmitter dynamics, potentially offering therapeutic benefits in conditions like depression and anxiety.
  • Analgesic Properties : Certain derivatives have demonstrated analgesic effects, suggesting potential applications in pain management.
  • Antioxidant Activity : Some studies indicate that thiophene-containing compounds may exhibit antioxidant properties, contributing to their pharmacological profiles.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructureBiological Activity
4-BenzylpiperidineStructureMonoamine releasing agent
N-(1-Benzylpiperidin-4-yl)benzamideStructureCNS depressant, analgesic
N-(1-Benzylpiperidin-4-yl)-2-methylpropanamideStructurePotential anti-inflammatory

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N'-[(1-benzylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide, and how can yield and purity be optimized?

  • Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation between piperidine and thiophene derivatives. Key steps include:

  • Coupling agents : Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation under anhydrous conditions .
  • Protection/deprotection : Protecting amine groups with tert-butoxycarbonyl (Boc) to prevent side reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .
  • Optimization : Reaction temperatures (e.g., 0–25°C for coupling), solvent selection (e.g., dichloromethane for solubility), and purification via flash chromatography or HPLC improve yield (>70%) and purity (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon connectivity (e.g., δ 7.2–7.4 ppm for benzyl protons, δ 2.5–3.5 ppm for piperidine methylene groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₈N₃O₂S: 410.1904) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., piperidine chair conformation, thiophene planarity) .

Advanced Research Questions

Q. How can crystallization challenges for X-ray analysis be addressed, given the compound’s conformational flexibility?

  • Answer :

  • Co-crystallization : Use of co-formers (e.g., carboxylic acids) to stabilize the piperidine-thiophene backbone via hydrogen bonding .
  • Low-temperature data collection : Mitigate thermal motion artifacts by collecting data at 100 K .
  • SHELXL refinement : Apply anisotropic displacement parameters and twin refinement for high-resolution data (e.g., R-factor < 0.05) .
  • Example : In analogous compounds, morpholine-thiophene derivatives crystallize in P2₁/c space groups with Z’ = 1, showing intermolecular N–H⋯O hydrogen bonds .

Q. How can contradictory biological activity data from different assays be resolved?

  • Answer :

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases, reconciling discrepancies in IC₅₀ values .
  • Metabolite screening : LC-MS/MS to detect off-target interactions or metabolic instability (e.g., oxidation of the thiophene ring) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting neuropharmacological applications?

  • Answer :

  • Analog synthesis : Modify substituents systematically (Table 1).

  • Biological assays : Test analogs against GPCRs (e.g., µ-opioid receptors) or monoamine transporters .

    Modification Impact on Activity Reference
    Replace thiophene with furanReduced binding affinity (ΔpIC₅₀ = 1.2)
    Benzyl → PhenethylImproved blood-brain barrier permeability
    Ethanediamide → PropionamideIncreased metabolic stability

Methodological Guidance

Q. How can computational tools predict interactions between this compound and biological targets?

  • Answer :

  • Docking studies : Use Schrödinger Suite or GROMACS to model binding to enzymes (e.g., acetylcholinesterase). Key interactions include:
  • Hydrogen bonds between the ethanediamide carbonyl and catalytic serine residues.
  • π-Stacking between the benzyl group and aromatic side chains (e.g., Tyr337) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. What analytical techniques are critical for resolving degradation products under stressed conditions?

  • Answer :

  • Forced degradation : Expose to heat (60°C), UV light, or oxidative conditions (H₂O₂) .
  • LC-QTOF-MS : Identify major degradation products (e.g., sulfoxide formation from thiophene oxidation) .
  • Stability guidelines : Store at -20°C in amber vials to prevent photodegradation .

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